molecular formula C10H10N2O2 B124467 Methyl 5-amino-1H-indole-2-carboxylate CAS No. 147539-80-8

Methyl 5-amino-1H-indole-2-carboxylate

Cat. No. B124467
M. Wt: 190.2 g/mol
InChI Key: KRPDKDKJKIBCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-amino-1H-indole-2-carboxylate” is a derivative of indole, a heterocyclic compound. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions such as alkylation, transesterification, and ester hydrolysis . For instance, the formation of a methyl ester was confirmed by observing a singlet signal at δ 3.88 ppm for the ester methyl group and the indole NH at δ 11.91 ppm .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Scientific Research Applications

Conformational Studies in Peptides

Methyl 5-amino-1H-indole-2-carboxylate has been utilized in the synthesis of conformationally constrained tryptophan derivatives. These derivatives, including methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclooct[cd]indole-4-carboxylate, are designed for peptide and peptoid conformation elucidation studies. The unique structure of these compounds restricts the conformational flexibility of the side chain, aiding in detailed structural analysis (Horwell et al., 1994); (Horwell et al., 1995).

Synthesis of Pyrimidoindole Derivatives

Reactions involving methyl 5-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates have led to the formation of novel 5H-pyrimido[5,4-b]indole derivatives. These compounds have shown potential in various chemical reactions and could be significant for the development of new materials or pharmaceuticals (Shestakov et al., 2009).

Development of Marine Alkaloid Analogs

Research has involved synthesizing deaza-analogues of bisindole marine alkaloid topsentin, using derivatives of methyl 5-amino-1H-indole-2-carboxylate. These compounds have been screened for anticancer activity, showcasing the potential of these derivatives in medical research and drug development (Carbone et al., 2013).

Biological Activity Studies

Studies have been conducted on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, which include a compound derived from methyl 5-amino-1H-indole-2-carboxylate. These derivatives have been tested for their biological activities, showing promise in cytotoxicity against cancer cell lines (Phutdhawong et al., 2019).

Spectroscopic and Computational Studies

Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate have been performed. These studies are critical in understanding the electronic and structural properties of these molecules, which can be applied to various fields in chemistry and material science (Almutairi et al., 2017).

Synthesis of Novel Indole Derivatives

Novel indole derivatives containing 1,2,4-triazole Schiff base units, synthesized from methyl indole-6-carboxylate, have been developed. These compounds demonstrate potential antibacterial activity, indicating their applicability in pharmaceutical research (Liu Xing-l, 2014).

Efficient Synthesis Methods

An efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates has been developed, showcasing the versatility of methyl 5-amino-1H-indole-2-carboxylate derivatives in chemical synthesis (Akbari & Faryabi, 2023).

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 5-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPDKDKJKIBCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438173
Record name Methyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1H-indole-2-carboxylate

CAS RN

147539-80-8
Record name Methyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-1H-indole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-amino-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-amino-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-amino-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-amino-1H-indole-2-carboxylate

Citations

For This Compound
2
Citations
T Choi, E Ma - Archives of Pharmacal Research, 2011 - Springer
… was reacted with methyl azidoacetate to yield methyl 5nitro-1H-indole-2-carboxylate (11) which was reduced with H2/10% Pd-C to yield methyl 5-amino-1H-indole2-carboxylate (17). …
Number of citations: 3 link.springer.com
M Brands, JK Ergüden, K Hashimoto… - Bioorganic & medicinal …, 2005 - Elsevier
… , library synthesis began with indole 5 that was obtained from reductive amination of 4-(4-formyl-3-methoxyphenoxy)butyrylamide resin with methyl-5-amino-1H-indole-2-carboxylate. …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.